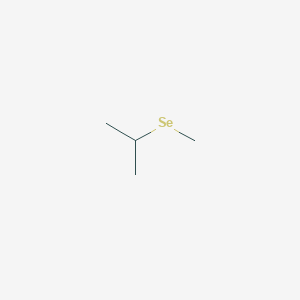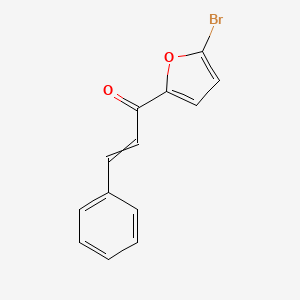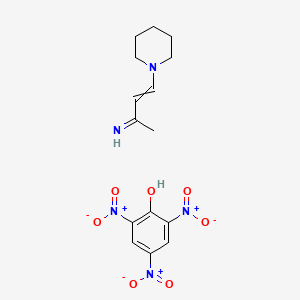
2,4,4,5-Tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,5-Tetramethylheptane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms. This compound is part of the larger family of hydrocarbons, which are compounds made up entirely of hydrogen and carbon atoms. The structure of this compound includes a heptane backbone with four methyl groups attached to the second, fourth, and fifth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5-Tetramethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure selective alkylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation process. The reaction is typically carried out in a continuous flow reactor to optimize production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,4,5-Tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Although less common, reduction reactions can occur, typically involving the removal of oxygen-containing functional groups.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2,4,4,5-tetramethylheptanol, 2,4,4,5-tetramethylheptanone, or 2,4,4,5-tetramethylheptanoic acid.
Reduction: Reduced products are less common but may include simpler hydrocarbons.
Substitution: Halogenated derivatives like 2,4,4,5-tetramethylheptyl chloride or bromide.
Scientific Research Applications
2,4,4,5-Tetramethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and reactivity. Its branched structure makes it a model compound for understanding steric effects in chemical reactions.
Biology: While not commonly used directly in biological studies, its derivatives may be used in the synthesis of biologically active molecules.
Medicine: Derivatives of this compound can be used in the development of pharmaceuticals, particularly in the design of drugs with specific hydrophobic properties.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,4,5-Tetramethylheptane in chemical reactions involves the interaction of its carbon-hydrogen bonds with reagents. In oxidation reactions, the hydrogen atoms are abstracted, and oxygen atoms are inserted into the molecule. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through radical intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2,4,4,5-Tetramethylheptane can be compared with other branched alkanes such as:
2,2,4,4-Tetramethylpentane: Similar in structure but with a shorter carbon chain.
2,2,4-Trimethylpentane:
2,2,4,6-Tetramethylheptane: Another branched alkane with a different branching pattern.
The uniqueness of this compound lies in its specific branching, which affects its physical and chemical properties, such as boiling point, reactivity, and steric hindrance in reactions.
Properties
CAS No. |
61868-56-2 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4,4,5-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-7-10(4)11(5,6)8-9(2)3/h9-10H,7-8H2,1-6H3 |
InChI Key |
QALMSCCHYDFGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methyl-5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14560981.png)
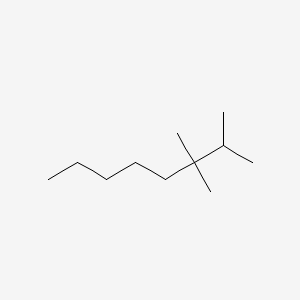
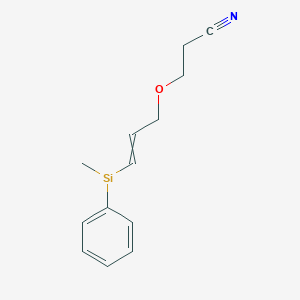
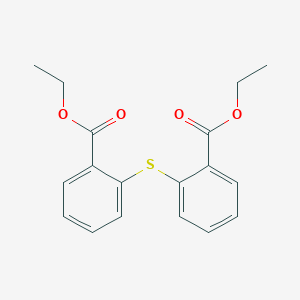



![Benzene, 1,3-bis[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14561032.png)
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
![2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile](/img/structure/B14561041.png)
